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molecular formula C10H10O2 B3032680 1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol CAS No. 35697-13-3

1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol

Cat. No. B3032680
M. Wt: 162.18 g/mol
InChI Key: PBXHQVCPIWPYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04029676

Procedure details

An amount of 25.0 g of m-chloroperbenzoic acid is added over 10 minutes to an ice-cooled solution of 14.6 g of 5,8-dihydro-1-naphthol (prepared as described in Org. Syn., Coll. Vol. IV. pg. 887) in 225 ml of ethyl acetate. After 16 hours at ambient temperature the slurry is poured into a cooled, stirred mixture of 300 ml each of ether and 10% sodium bicarbonate. After 15 minutes the organic phase is separated, washed with water, saturated salt solution and dried. Solvent removal gives an oil which is triturated with two 100 ml portions of boiling hexane. The residue is recrystallized from 150 ml of 1:1 hexane-ethyl acetate to give 6.6 g of 5,6,7,8-tetrahydro-6,7-epoxy-1-naphthol, melting point 143°-146° C. Two further recrystallizations of a small sample give the analytical sample melting point 149.5°-151° C.
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
225 mL
Type
solvent
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[C:12]1([OH:22])[C:21]2[CH2:20][CH:19]=[CH:18][CH2:17][C:16]=2[CH:15]=[CH:14][CH:13]=1.CCOCC.C(=O)(O)[O-].[Na+]>C(OCC)(=O)C>[O:9]1[CH:19]2[CH:18]1[CH2:17][C:16]1[CH:15]=[CH:14][CH:13]=[C:12]([OH:22])[C:21]=1[CH2:20]2 |f:3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C1(=CC=CC=2CC=CCC12)O
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 16 hours at ambient temperature the slurry is poured into a cooled
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After 15 minutes the organic phase is separated
Duration
15 min
WASH
Type
WASH
Details
washed with water, saturated salt solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent removal
CUSTOM
Type
CUSTOM
Details
gives an oil which
CUSTOM
Type
CUSTOM
Details
is triturated with two 100 ml portions of boiling hexane
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from 150 ml of 1:1 hexane-ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
O1C2CC=3C=CC=C(C3CC21)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: CALCULATEDPERCENTYIELD 40.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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